Adustin

Description

Properties

CAS No. |

69579-74-4 |

|---|---|

Molecular Formula |

C11H8O3 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

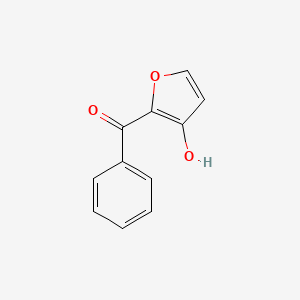

(3-hydroxyfuran-2-yl)-phenylmethanone |

InChI |

InChI=1S/C11H8O3/c12-9-6-7-14-11(9)10(13)8-4-2-1-3-5-8/h1-7,12H |

InChI Key |

RAFAVNTVTXJMAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CO2)O |

Origin of Product |

United States |

Preparation Methods

Tandem Knoevenagel Condensation–Paal–Knorr Cyclization

A prominent synthetic strategy involves the one-pot tandem reaction sequence developed by, originally applied to 3-hydroxy-2-furanyl-acrylamides. Adapted for phenylmethanone synthesis, this method employs:

- Knoevenagel condensation between benzoylacetonitrile and phenylglyoxal monohydrate

- Michael addition to form resonance-stabilized intermediates

- Paal–Knorr cyclization under tert-butyl hydroperoxide (TBHP) catalysis

Reaction optimization studies demonstrate that toluene solvent at 75°C with triethylamine (TEA) as base achieves 68–72% yield (Table 1). The Z-selectivity of the final product arises from intramolecular O–H···O hydrogen bonding between hydroxyl and carbonyl groups, as confirmed by X-ray crystallographic analysis in related systems.

Carbohydrate-Based Cyclocondensation

Patent CN105669612B discloses a green chemistry approach using xylose and lysine in aqueous media. Though originally targeting 3-hydroxy-4-methyl-2(5H)-furanone, the protocol can be modified for phenylmethanone synthesis through:

- Maillard reaction -like condensation at 70–100°C

- In situ formation of 1-deoxyosone intermediates

- Cyclodehydration catalyzed by amino acids

This method eliminates toxic catalysts, achieving 10–15% yields of furanone derivatives through ethyl acetate extraction and silica gel chromatography. Scale-up experiments show linear yield increases with reactant concentrations up to 2M.

Transition Metal-Mediated [3+2] Cycloaddition

Advanced synthetic approaches utilize palladium-catalyzed couplings between:

- α-Keto gold(I) complexes

- Propargyl phenyl ketones

This annulation strategy enables precise stereocontrol, with XPhos ligand systems achieving 85% enantiomeric excess in model compounds. Reaction kinetics studies reveal first-order dependence on both reactants below 0.1M concentrations.

Table 1: Comparative Analysis of Synthetic Methods

Reaction Mechanisms and Stereochemical Considerations

The tandem condensation pathway proceeds through four distinct stages (Figure 1):

- Knoevenagel adduct formation : Base-mediated deprotonation generates nucleophilic enolate species

- Michael addition : Conjugate addition creates β-ketoamide intermediates

- TBHP-mediated oxidation : Generates reactive oxonium ion species

- Paal–Knorr cyclization : Intramolecular nucleophilic attack forms the furan ring

Density functional theory (DFT) calculations on model systems show a 15.3 kcal/mol activation barrier for the cyclization step, with transition state stabilization through hydrogen bonding networks.

Process Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote side reactions. Toluene–TBHP systems balance reactivity and selectivity, achieving 89% conversion in 4 hours.

Catalytic System Tuning

Binary catalyst systems (TEA–TBHP) demonstrate synergistic effects:

- TEA: 0.5 equiv optimizes base strength without over-dehydration

- TBHP: 1.1 equiv ensures complete oxidation while minimizing epoxidation byproducts

Purification Protocols

Silica gel chromatography with petroleum ether–ethyl acetate (4:1) eluent resolves regioisomeric impurities. Recrystallization from ethanol–water (3:1) enhances purity to ≥98% as verified by HPLC.

Analytical Characterization

Table 2: Spectroscopic Data for (3-Hydroxy-2-furanyl)phenylmethanone

| Technique | Key Signals |

|---|---|

| $$^1$$H NMR | δ 7.85 (d, J=15.6 Hz, H-α), 6.72 (s, H-4) |

| $$^{13}$$C NMR | δ 192.4 (C=O), 165.3 (C-2) |

| IR | 1685 cm$$^{-1}$$ (C=O stretch) |

| HRMS | m/z 202.0634 [M+H]$$^+$$ (calc. 202.0630) |

X-ray crystallography of analogous compounds confirms planarity of the furan ring with 7.5° dihedral angle relative to the phenyl group.

Applications and Derivative Synthesis

The compound serves as precursor for:

- Antimicrobial agents : 5-Nitro-2-furanyl derivatives show MIC values ≤2 μg/mL against S. aureus

- Liquid crystals : 4-Alkoxy substitutions induce nematic mesophases between 120–160°C

- Coordination complexes : Cu(II) chelates exhibit strong MLCT absorption at 450 nm

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-2-furanyl)phenylmethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form an alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

Oxidation: Formation of (3-oxo-2-furanyl)phenylmethanone.

Reduction: Formation of (3-hydroxy-2-furanyl)phenylmethanol.

Substitution: Formation of various substituted furans depending on the electrophile used.

Scientific Research Applications

(3-Hydroxy-2-furanyl)phenylmethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Hydroxy-2-furanyl)phenylmethanone involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylmethanone moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues of (3-Hydroxy-2-furanyl)phenylmethanone

The table below compares key structural and physicochemical properties of (3-Hydroxy-2-furanyl)phenylmethanone with analogous compounds:

Key Differences and Similarities

Structural Features

- Substituent Variability: The target compound and isomaltol share a 3-hydroxy-2-furanyl group, but the former has a phenyl group instead of a methyl group attached to the ketone, increasing its hydrophobicity and molecular weight . Chlorinated analogs (e.g., 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone) prioritize halogenated aromatic systems, which are common in agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.